

# Application Notes and Protocols: ICG for Sentinel Lymph Node Mapping

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ICG-OSu

Cat. No.: B2660905

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Indocyanine green (ICG) is a fluorescent dye that has gained significant traction as a safe and effective agent for sentinel lymph node (SLN) mapping in various types of cancer, including breast, cervical, and colorectal cancer.<sup>[1]</sup> When injected, ICG is rapidly taken up by the lymphatic system, allowing for real-time visualization of lymphatic channels and sentinel nodes using a near-infrared (NIR) fluorescence imaging system. This technique offers a valuable alternative or adjunct to the standard methods of using radioisotopes (e.g., technetium-99m) and blue dye, often demonstrating comparable or even superior detection rates.<sup>[1]</sup>

The N-hydroxysuccinimide ester derivative of ICG, **ICG-OSu**, is a reactive form of the dye primarily used for covalent conjugation to proteins, such as antibodies, to create targeted imaging agents.<sup>[2]</sup> While **ICG-OSu** itself is not typically used directly for routine sentinel lymph node mapping, the principles of near-infrared fluorescence imaging and lymphatic uptake are central to both applications. This document will focus on the established protocols for using unconjugated ICG for sentinel lymph node mapping.

## Principle of the Method

Upon intradermal or submucosal injection near a primary tumor, ICG rapidly enters the lymphatic capillaries. It is believed to bind to endogenous proteins, primarily albumin, within the interstitial fluid and lymph. This binding prevents its rapid diffusion into the blood vessels and

facilitates its transport through the lymphatic channels. The ICG-protein complex then travels to the first draining lymph node(s), the sentinel lymph node(s), where it accumulates.

Using a near-infrared (NIR) imaging system, which typically consists of a light source to excite the ICG and a specialized camera to detect the emitted fluorescent signal, the lymphatic channels and the sentinel lymph nodes can be visualized in real-time through the skin and overlying tissue. ICG has a peak spectral absorption around 800 nm, and its fluorescence emission is in the near-infrared spectrum, which allows for deeper tissue penetration of light compared to visible light.

## Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of ICG for sentinel lymph node mapping.

Table 1: ICG Dosage and Administration for Sentinel Lymph Node Mapping in Different Cancer Types

| Cancer Type       | ICG Concentration (mg/mL) | Injection Volume (mL)                                | Injection Site                            | Reference |
|-------------------|---------------------------|------------------------------------------------------|-------------------------------------------|-----------|
| Breast Cancer     | 5                         | 2                                                    | Intradermal, periareolar                  |           |
| Breast Cancer     | 10 mg total dose          | 2                                                    | Intradermal, periareolar                  |           |
| Cervical Cancer   | 1.25                      | 4-5                                                  | Intracervical (3 and 9 o'clock positions) |           |
| Cervical Cancer   | 1.25                      | 4                                                    | Intracervical                             |           |
| Cervical Cancer   | 0.5                       | 4                                                    | Intracervical (3 and 9 o'clock positions) |           |
| Vaginal Cancer    | 1.25                      | 2 (1 mL deep stroma, 1 mL submucosally on each side) | Peritumoral (3 and 9 o'clock positions)   |           |
| Colorectal Cancer | 0.5 - 2.5 mg total dose   | Varies                                               | Subserosal or submucosal, peritumoral     |           |

Table 2: Detection Rates of Sentinel Lymph Nodes using ICG vs. Standard Methods

| Cancer Type          | ICG Detection Rate (%) | Technetium-99m Detection Rate (%) | Blue Dye Detection Rate (%) | Reference |
|----------------------|------------------------|-----------------------------------|-----------------------------|-----------|
| Breast Cancer        | 89                     | 98                                | N/A                         |           |
| Breast Cancer        | 99.3                   | 100                               | 92.9                        |           |
| Breast Cancer        | 89.2 - 100             | N/A                               | 70 - 93                     |           |
| Cervical Cancer      | 100                    | 97                                | 89                          |           |
| Head and Neck Cancer | 98.0                   | 87.6 (gamma tracing)              | N/A                         |           |

## Experimental Protocols

### Materials

- Indocyanine Green (ICG) for injection, sterile powder
- Sterile Water for Injection or 0.9% Saline
- Syringes (1 mL, 5 mL) and needles (e.g., 25-27 gauge)
- Near-Infrared (NIR) Fluorescence Imaging System (e.g., SPY, Novadaq PINPOINT, or similar)
- Sterile drapes and personal protective equipment

### ICG Reconstitution Protocol

- Aseptically reconstitute the lyophilized ICG powder. For example, to prepare a 5 mg/mL solution from a 25 mg vial, add 5 mL of Sterile Water for Injection. To prepare a 1.25 mg/mL solution, dilute a 25 mg vial in 20 mL of sterile water.
- Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.
- The reconstituted ICG solution should be used within 6 hours.

- Draw the required volume of the ICG solution into a sterile syringe for injection.

## In Vivo Sentinel Lymph Node Mapping Protocol (Clinical)

This protocol is a general guideline and should be adapted based on the specific cancer type and institutional protocols.

- Patient Preparation: The patient is positioned appropriately for the surgical procedure. Anesthesia is administered as per standard protocol.
- ICG Injection:
  - Breast Cancer: Inject 2 mL of 5 mg/mL ICG solution intradermally at 1-4 sites in the periareolar region.
  - Cervical Cancer: Inject a total of 4 mL of 1.25 mg/mL ICG solution into the cervical stroma at the 3 and 9 o'clock positions.
- Massage: Following injection, gently massage the injection site for approximately 5 minutes to promote lymphatic uptake.
- NIR Fluorescence Imaging:
  - After a short delay (typically 5-10 minutes), use the NIR imaging system to visualize the lymphatic channels and sentinel lymph nodes.
  - The room lights may need to be dimmed to enhance the fluorescent signal.
  - The surgeon can then make an incision over the identified fluorescent node(s).
- Node Excision and Confirmation:
  - Excise the identified fluorescent lymph nodes.
  - Confirm the removal of all fluorescent nodes by re-imaging the surgical bed.

## Ex Vivo Sentinel Lymph Node Confirmation Protocol

- After excision, the lymph nodes can be examined ex vivo using the NIR imaging system to confirm ICG uptake.
- Place the excised nodes on a sterile surface.
- Use the NIR camera to image the nodes and confirm fluorescence.
- The fluorescent nodes are then sent for pathological analysis.

## Diagrams

## Mechanism of ICG for Sentinel Lymph Node Mapping

[Click to download full resolution via product page](#)

Caption: Mechanism of ICG uptake and transport for SLN mapping.

## Experimental Workflow for ICG-based SLN Mapping

[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for SLN mapping using ICG.

## Troubleshooting

| Issue                                        | Possible Cause                                                                                                                                                                          | Suggested Solution                                                                           |
|----------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|
| No or weak fluorescent signal                | Improper ICG reconstitution or expired dye                                                                                                                                              | Ensure correct reconstitution protocol is followed and check the expiration date of the ICG. |
| Injection is too deep or into a blood vessel | Ensure intradermal or submucosal injection technique is correct.                                                                                                                        |                                                                                              |
| High body mass index (BMI) of the patient    | Increased tissue depth can attenuate the signal. A higher dose of ICG or a more sensitive imaging system may be required. One study noted limited efficacy in patients with a BMI > 40. |                                                                                              |
| Imaging performed too soon after injection   | Allow sufficient time (5-10 minutes) for ICG to travel to the sentinel lymph nodes.                                                                                                     |                                                                                              |
| Diffuse fluorescence                         | High dose of ICG                                                                                                                                                                        | Optimize the ICG dose. Excessive dye can lead to "flooding" of the surgical field.           |
| Long delay between injection and imaging     | Perform imaging within a reasonable timeframe (e.g., 10-25 minutes) as ICG can eventually migrate to second-tier lymph nodes.                                                           |                                                                                              |

## Conclusion

The use of Indocyanine Green with near-infrared fluorescence imaging is a robust and reliable method for sentinel lymph node mapping. It offers high detection rates and can be a valuable tool for surgeons in the staging of various cancers. The protocols outlined in this document provide a comprehensive guide for researchers, scientists, and drug development

professionals interested in utilizing this technology. Adherence to standardized protocols is crucial for obtaining reproducible and accurate results.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: ICG for Sentinel Lymph Node Mapping]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2660905#icg-osu-for-sentinel-lymph-node-mapping-protocol>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)